![molecular formula C26H28O4 B14429553 {[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate CAS No. 83177-39-3](/img/structure/B14429553.png)
{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate is a complex organic compound with a molecular formula of C26H28O4. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a propan-2-yl group and a methanediyl bridge connecting two benzene rings, each of which is further substituted with an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate typically involves multiple steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Substitution with Propan-2-yl Group: The cyclohexene ring is then substituted with a propan-2-yl group using Friedel-Crafts alkylation.
Formation of the Methanediyl Bridge: The methanediyl bridge is introduced through a condensation reaction involving formaldehyde and a suitable catalyst.
Attachment of Benzene Rings: The benzene rings are attached to the methanediyl bridge via a nucleophilic aromatic substitution reaction.
Acetylation: Finally, the benzene rings are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclohexene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate groups, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products
Oxidation: Carboxylic acids
Reduction: Hydrogenated cyclohexane derivatives
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of {[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate: shares structural similarities with other cyclohexene derivatives and benzene-based compounds.
Cyclohexene Derivatives: Compounds such as cyclohexene-1-carboxylic acid and cyclohexene-1,2-diol.
Benzene-Based Compounds: Compounds such as benzene-1,4-diacetate and benzene-1,3-diacetate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
83177-39-3 |
|---|---|
Formule moléculaire |
C26H28O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[4-[(4-acetyloxyphenyl)-(6-propan-2-ylcyclohex-3-en-1-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C26H28O4/c1-17(2)24-7-5-6-8-25(24)26(20-9-13-22(14-10-20)29-18(3)27)21-11-15-23(16-12-21)30-19(4)28/h5-6,9-17,24H,7-8H2,1-4H3 |
Clé InChI |
QDPGBHOCBUJKDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC=CCC1=C(C2=CC=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


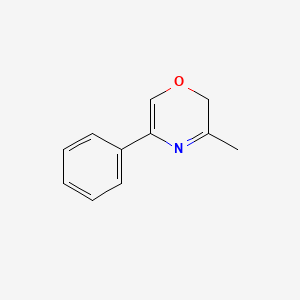

![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
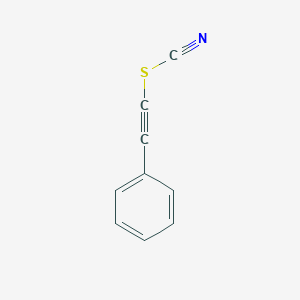
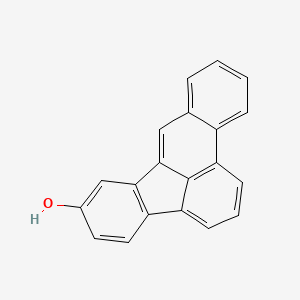
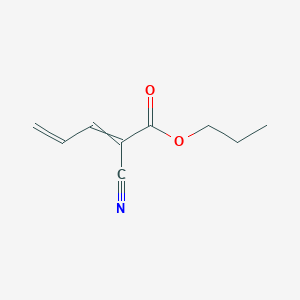
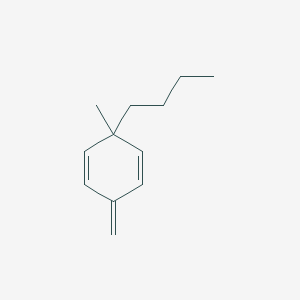

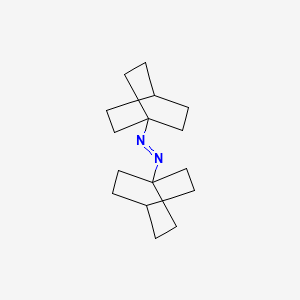
![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)

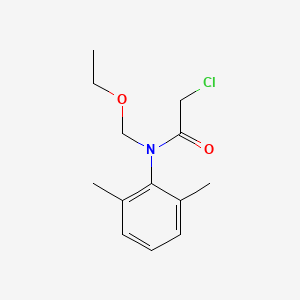
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
